N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide
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Overview
Description
N-[5-(SEC-BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-CHLOROBENZAMIDE is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(SEC-BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-CHLOROBENZAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Sec-Butylsulfanyl Group: The sec-butylsulfanyl group can be introduced through nucleophilic substitution reactions using sec-butylthiol and suitable electrophiles.
Attachment of the 4-Chlorobenzamide Moiety: The final step involves the coupling of the synthesized thiadiazole derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of N-[5-(SEC-BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-CHLOROBENZAMIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(SEC-BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-CHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sec-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiadiazole ring using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the benzamide moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, alkoxides, dimethylformamide, triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives, modified thiadiazole rings.
Substitution: Amino derivatives, thiol derivatives, alkoxy derivatives.
Scientific Research Applications
N-[5-(SEC-BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-CHLOROBENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-(SEC-BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
N-[5-(SEC-BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-CHLOROBENZAMIDE can be compared with other similar compounds, such as:
N-[5-(SEC-BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-FURAMIDE: Similar structure but with a furan ring instead of a benzamide moiety.
N-[5-(SEC-BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-CYCLOHEXANECARBOXAMIDE: Contains a cyclohexane ring instead of a benzamide moiety.
N-[5-(SEC-BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE: Features a benzodioxole ring instead of a benzamide moiety.
Properties
Molecular Formula |
C13H14ClN3OS2 |
---|---|
Molecular Weight |
327.9 g/mol |
IUPAC Name |
N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide |
InChI |
InChI=1S/C13H14ClN3OS2/c1-3-8(2)19-13-17-16-12(20-13)15-11(18)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3,(H,15,16,18) |
InChI Key |
LAZPUPWUPHFSHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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